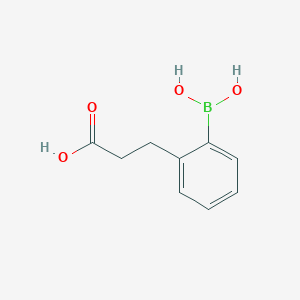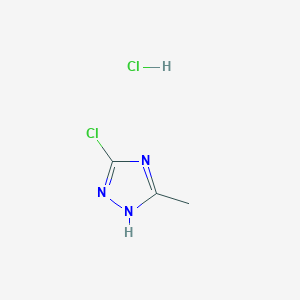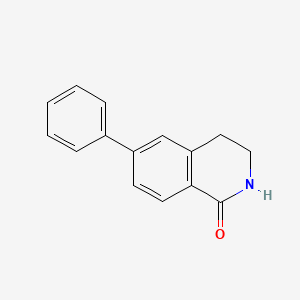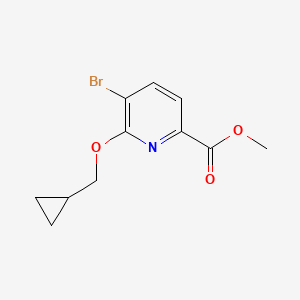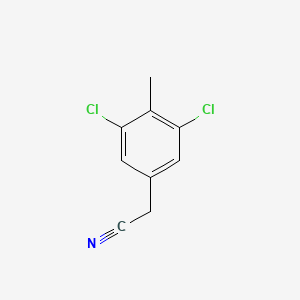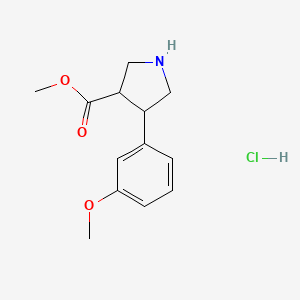
Methyl 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylate hydrochloride
Descripción general
Descripción
Methyl 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylate hydrochloride is a chemical compound with the following properties:
- Chemical Formula : C₁₃H₁₈ClNO₃
- Molecular Weight : 267.74 g/mol
- IUPAC Name : Methyl 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylate hydrochloride
- Synonyms : Methyl (4-hydroxy-3-methoxyphenyl)acetate hydrochloride; Methyl (4-methoxyphenyl)propionate hydrochloride
Synthesis Analysis
The synthesis of this compound involves the reaction between 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylic acid and methanol . The esterification process results in the formation of Methyl 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylate . The subsequent addition of hydrochloric acid (HCl) converts the free carboxylic acid group into its hydrochloride salt form.
Molecular Structure Analysis
The molecular structure of Methyl 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylate hydrochloride consists of a pyrrolidine ring attached to a phenyl group via an ester linkage. The methoxy group at the para position of the phenyl ring enhances its lipophilicity.
Chemical Reactions Analysis
- Hydrolysis : Under basic conditions, the ester bond can undergo hydrolysis to yield the corresponding carboxylic acid and methanol.
- Reduction : Reduction of the carbonyl group can lead to the formation of the corresponding alcohol.
- Acid-Base Reactions : The hydrochloride salt can participate in acid-base reactions, affecting its solubility and stability.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 120°C
- Solubility : Soluble in polar organic solvents (e.g., methanol, ethanol)
- UV-Vis and FT-IR Spectra : These can provide additional structural information.
Safety And Hazards
- Toxicity : Handle with care due to potential toxicity.
- Storage : Store in a cool, dry place away from direct sunlight.
- Handling : Use appropriate protective equipment (gloves, goggles) during handling.
Direcciones Futuras
- Biological Studies : Investigate its effects on other cancer cell lines.
- Structural Modifications : Explore derivatives for improved potency.
- Pharmacokinetics : Assess absorption, metabolism, and tissue accumulation.
Propiedades
IUPAC Name |
methyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-10-5-3-4-9(6-10)11-7-14-8-12(11)13(15)17-2;/h3-6,11-12,14H,7-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVRSKLIOHPABC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CNCC2C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



